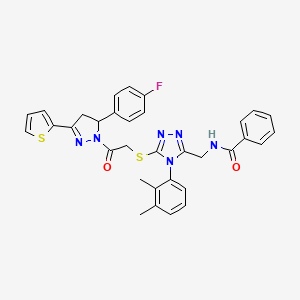![molecular formula C25H25N3O3 B14998294 3,4-dimethoxy-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B14998294.png)
3,4-dimethoxy-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative.
Attachment of the 2-METHYLPHENYL Group: This step involves the alkylation of the benzodiazole core with a 2-methylphenylmethyl halide under basic conditions.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzamides.
Applications De Recherche Scientifique
3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Biological Studies: It can be used to study the interactions of benzamides with various biological targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets in biological systems. The benzamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-DIMETHOXYBENZAMIDE: Similar structure but lacks the benzodiazole and 2-methylphenyl groups.
N-METHYL-3,4-DIMETHOXYBENZAMIDE: Similar structure but lacks the benzodiazole group.
BENZODIAZOLE DERIVATIVES: Compounds with similar benzodiazole cores but different substituents.
Uniqueness
3,4-DIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is unique due to the combination of its benzamide, benzodiazole, and 2-methylphenyl groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C25H25N3O3 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C25H25N3O3/c1-17-8-4-5-9-19(17)16-28-21-11-7-6-10-20(21)27-24(28)15-26-25(29)18-12-13-22(30-2)23(14-18)31-3/h4-14H,15-16H2,1-3H3,(H,26,29) |
Clé InChI |
SLOLWKPCXJMGHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(5-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998221.png)

![Cyclohexyl 4-(4-bromo-2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14998245.png)

![6-chloro-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14998248.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide](/img/structure/B14998256.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14998264.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B14998272.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B14998280.png)
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B14998286.png)
![8-benzyl-6-(cyclohexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14998299.png)
![N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14998310.png)
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998311.png)
![4,4,8-trimethyl-15-methylsulfanyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B14998315.png)
